molecular formula C7H11NO2 B13052950 4-(Hydroxymethyl)-5-azaspiro[2.4]heptan-6-one

4-(Hydroxymethyl)-5-azaspiro[2.4]heptan-6-one

Cat. No.: B13052950
M. Wt: 141.17 g/mol
InChI Key: HOUDGNODHUGRIY-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-5-azaspiro[2.4]heptan-6-one is a unique organic compound characterized by its spirocyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The spirocyclic framework provides a rigid and unique three-dimensional structure, which can be advantageous in drug design and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)-5-azaspiro[2.4]heptan-6-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of [3-(hydroxymethyl)oxetan-3-yl]acetonitrile with hydrogen bromide, followed by cyclization with zinc . This method provides a straightforward route to the desired spirocyclic compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and other scalable techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)-5-azaspiro[2.4]heptan-6-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Hydroxymethyl)-5-azaspiro[2.4]heptan-6-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including as a scaffold for drug design.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-5-azaspiro[2.4]heptan-6-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Hydroxymethyl)-5-azaspiro[2.4]heptan-6-one is unique due to the presence of both a hydroxymethyl group and an azaspirocyclic structure. This combination provides distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

4-(hydroxymethyl)-5-azaspiro[2.4]heptan-6-one

InChI

InChI=1S/C7H11NO2/c9-4-5-7(1-2-7)3-6(10)8-5/h5,9H,1-4H2,(H,8,10)

InChI Key

HOUDGNODHUGRIY-UHFFFAOYSA-N

Canonical SMILES

C1CC12CC(=O)NC2CO

Origin of Product

United States

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